molecular formula C8H14O4 B078004 mono-tert-Butyl succinate CAS No. 15026-17-2

mono-tert-Butyl succinate

Cat. No.: B078004
CAS No.: 15026-17-2
M. Wt: 174.19 g/mol
InChI Key: PCOCFIOYWNCGBM-UHFFFAOYSA-N
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Description

mono-tert-Butyl succinate can be prepared by refluxing a mixture of succinic anhydride and N-hydroxyl succinimide in the presence of dimethylaminopyridine and triethylamine in tert-butanol and toluene.

Scientific Research Applications

  • Testicular Effects and Zinc Metabolism : Mono-tert-butyl esters of o-phthalic acid, including mono-tert-Butyl succinate, have been studied for their effects on testicular atrophy and zinc metabolism in rats. Notably, mono-tert-butyl esters did not induce testicular atrophy, unlike other isomers, but they did alter zinc metabolism (Foster et al., 1981).

  • Insulinotropic Potential : In research exploring the insulin secretory response to various esters of succinic acid, including this compound, it was found that these esters have different insulinotropic potentials, which could be relevant in the treatment of non-insulin-dependent diabetes mellitus (Ladrière et al., 1998).

  • Oxidative Damage in Hepatocytes : Studies have shown that tert-butyl hydroperoxide, a related compound, can cause oxidative damage in rat hepatocytes, suggesting potential implications for compounds like this compound in cellular oxidative stress and toxicity studies (Červinková et al., 2009).

  • Chemoselective Synthesis and Regioselectivity : Research has demonstrated the efficacy of tert-butyl hypochlorite, a related compound, in the mono-chlorination of aromatic compounds, suggesting potential applications in synthetic chemistry for this compound as well (Smith et al., 1999).

  • Enantioselective Syntheses in Organic Chemistry : The enantioselective synthesis of orthogonally protected tricarballylic acid esters, including derivatives of this compound, has been explored, indicating its utility in the field of organic synthesis (Harmat et al., 2000).

  • Solid-State Photochemistry : Studies on N-(tert-butyl)succinimide, a compound structurally related to this compound, have provided insights into intramolecular hydrogen atom abstraction in solid-state photochemistry (Fu et al., 1994).

  • Polymer Synthesis : Research into polymers functionalized with terminal anhydride groups, using techniques such as anionic polymerization with di-tert-butyl maleate (related to this compound), highlights potential applications in polymer science (Cernohous et al., 1997).

  • Coating Applications : Studies on co- and terpolyesters, which include derivatives of this compound, for coating applications, demonstrate its utility in developing biobased materials for industrial applications (Noordover et al., 2006).

Mechanism of Action

While the specific mechanism of action for mono-tert-butyl succinate is not detailed in the sources, it is known to be used in the synthesis of fluorinated β2- and β3-amino acids .

Safety and Hazards

Mono-tert-butyl succinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOCFIOYWNCGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399798
Record name mono-tert-Butyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15026-17-2
Record name mono-tert-Butyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-butoxy)-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium 2,2-d2-4-hydroxybutyrate is prepared in the following manner: treatment of succinic anhydride with tert-butanol, N-hydroxysuccinimide, and 4-dimethylaminopyridine (4-DMAP) according to the procedure of Yao, Z-J., et al, J. Org. Chem. 2003, 68, 6679-6684 affords the succinic acid mono-tert-butyl ester. In accordance with Yao, reduction of the succinic acid with borane-dimethyl sulfide complex gives the 4-hydroxybutanoic acid tert-butyl ester. Subjecting the ester to hydrogen/deuterium exchange by treatment with potassium carbonate in d1-methanol affords the 2,2-d2-4-hydroxybutanoic acid tert-butyl ester. Finally, saponification of the tert-butyl ester with sodium hydroxide in d1-methanol in a manner analogous to the procedure of Goto, G., et al, Chem. Pharm. Bull. 1985, 33, 4422-4431 affords the desired sodium 2,2-d2-4-hydroxybutyrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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